N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea
Description
Overview of Substituted Urea (B33335) Scaffolds in Modern Chemical Research
Substituted urea scaffolds are a cornerstone in modern chemical research, valued for their versatile applications across the pharmaceutical, agrochemical, and materials science sectors. researchgate.net The urea moiety is distinguished by its capacity to form strong and directional hydrogen bonds. tue.nl This feature is due to the presence of two N-H groups acting as hydrogen bond donors and a carbonyl oxygen acting as a hydrogen bond acceptor, enabling the formation of robust, bifurcated N-H···O=C hydrogen bonds. tue.nl This bonding capability is significantly stronger than the single hydrogen bonds found in amides or urethanes, allowing urea-based molecules to self-assemble into well-defined supramolecular structures, such as tapes or networks. tue.nlrsc.org
In the realm of drug discovery, the urea functional group is a prevalent pharmacophore. These compounds have been successfully developed into a wide array of therapeutic agents, including anti-HIV, anticancer, antidiabetic, and antibacterial drugs. researchgate.net The conformational preferences of urea derivatives, which are influenced by substitution on the nitrogen atoms, play a critical role in their biological activity and interaction with molecular targets. nih.gov Beyond medicine, substituted ureas are utilized as herbicides, plant growth regulators, and resin precursors. researchgate.net They also serve as effective organocatalysts in various chemical transformations. researchgate.net
Significance of Pyrazine (B50134) and Thioether Moieties in Functional Organic Molecules
The pyrazine and thioether moieties are pivotal functional groups that impart distinct and valuable properties to organic molecules.
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a para arrangement. fiveable.me This structure is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. fiveable.metandfonline.com Pyrazine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. fiveable.memdpi.comresearchgate.net The nitrogen atoms in the pyrazine ring can form hydrogen bonds, influencing the molecule's solubility and interactions with biological targets. fiveable.me Furthermore, pyrazine and its derivatives are crucial in food chemistry, contributing to the nutty and roasted flavor profiles of products like coffee and chocolate. fiveable.me
Thioethers , also known as sulfides, are characterized by a sulfur atom bonded to two carbon atoms (R-S-R'). fiveable.mewikipedia.org They are important functional groups in both biological and synthetic chemistry. fiveable.me In biological systems, the thioether linkage is famously found in the amino acid methionine, where it plays a vital role in protein structure and function. fiveable.me In organic synthesis, thioethers are valuable intermediates. fiveable.me They can be readily oxidized to form sulfoxides and sulfones, expanding their synthetic utility. wikipedia.org The C-S-C bond angle is typically around 90 degrees, and the presence of the sulfur atom, which is less electronegative and more polarizable than oxygen, confers unique reactivity compared to their ether analogues. wikipedia.orgmasterorganicchemistry.com
Rationale for Investigating N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea as a Unique Chemical Entity
The rationale for investigating this compound stems from the strategic combination of its three core components: the N,N'-disubstituted urea scaffold, the pyrazine ring, and the thioether linkage. This molecular architecture suggests a synergistic potential for novel applications in both supramolecular and medicinal chemistry.
The urea backbone provides a rigid and predictable platform for forming strong intermolecular hydrogen bonds, making the molecule a candidate for the design of self-assembling materials, gels, or organocatalysts. The phenyl and substituted phenyl groups attached to the urea nitrogens can be tailored to fine-tune these supramolecular interactions.
Simultaneously, the incorporation of the pyrazine moiety introduces a pharmacologically significant heterocycle. Given the broad biological activities associated with pyrazine derivatives, this compound presents itself as a promising scaffold for the development of new therapeutic agents. The thioether bridge not only connects the pyrazine ring to the phenylurea core but also adds a degree of conformational flexibility and introduces a site for potential metabolic activity or further chemical modification, such as oxidation to sulfoxides or sulfones, which could modulate biological function. The convergence of a potent hydrogen-bonding unit with biologically active and synthetically versatile functional groups makes this compound a compelling target for synthetic exploration and functional evaluation.
Contextualization within Broader Chemical Classes (e.g., N-Phenylureas, Sulfanyl-substituted Aromatics)
To fully appreciate the chemical nature of this compound, it is essential to place it within the context of its broader chemical families.
N-Phenylureas are a class of organic compounds characterized by a urea core with at least one phenyl group attached to a nitrogen atom. fishersci.com These compounds are typically white crystalline solids with low solubility in water but higher solubility in organic solvents. chemicalbook.com N-phenylureas are widely used in agriculture as herbicides, where they function by inhibiting essential metabolic pathways in weeds. chemicalbook.comlookchem.com In industrial applications, they serve as curing agents for epoxy resins and as intermediates in the synthesis of pharmaceuticals and plastics. chemicalbook.com The parent compound of the benzoylurea (B1208200) class, N-Benzoyl-N'-phenylurea, highlights the utility of these structures in developing insecticides that inhibit chitin (B13524) biosynthesis. wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-(2-pyrazin-2-ylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-17(20-13-6-2-1-3-7-13)21-14-8-4-5-9-15(14)23-16-12-18-10-11-19-16/h1-12H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWDWVCUVVKOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2SC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901262280 | |
| Record name | N-Phenyl-N′-[2-(2-pyrazinylthio)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866042-81-1 | |
| Record name | N-Phenyl-N′-[2-(2-pyrazinylthio)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866042-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenyl-N′-[2-(2-pyrazinylthio)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901262280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Phenyl N 2 2 Pyrazinylsulfanyl Phenyl Urea
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea reveals two primary disconnection points that simplify the molecule into readily accessible starting materials. The most logical disconnections are at the urea (B33335) linkage and the thioether bond.
Disconnection 1: Urea Bond
Cleavage of the C-N bonds of the urea moiety suggests two primary precursor amines: aniline (B41778) and 2-(2-pyrazinylsulfanyl)aniline. The urea carbonyl can be introduced from a variety of carbonylating agents. This leads to the following key precursors:
Aniline: A simple and commercially available aromatic amine.
2-(2-pyrazinylsulfanyl)aniline: A more complex intermediate that requires a separate synthetic sequence for its preparation.
Carbonyl Source: Reagents such as phosgene (B1210022), triphosgene, or their safer equivalents like N,N'-carbonyldiimidazole (CDI) can serve as the C1 building block for the urea. nih.gov
Disconnection 2: Thioether Bond
Alternatively, disconnection of the C-S bond in the pyrazinylsulfanyl moiety points to 2-aminophenylthiol and a functionalized pyrazine (B50134) as precursors. This approach would involve forming the thioether linkage prior to the urea bond formation. The key precursors in this route are:
N-(2-aminophenyl)-N'-phenylurea: This intermediate would be synthesized first, followed by the introduction of the pyrazine group.
2-halopyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine): A reactive pyrazine derivative that can undergo nucleophilic aromatic substitution with a thiol.
2-mercaptopyrazine: This could react with a suitably activated phenyl ring.
Based on this analysis, the synthesis would logically proceed by first preparing the key intermediate, 2-(2-pyrazinylsulfanyl)aniline, followed by the formation of the urea linkage with aniline or its corresponding isocyanate.
Urea Bond Formation Strategies in Complex Architectures
The formation of the urea bond is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. nih.gov Several robust methods are available for constructing this functional group.
Conventional Approaches (e.g., Isocyanate-Amine Coupling)
The reaction between an isocyanate and an amine is one of the most common and efficient methods for synthesizing ureas. commonorganicchemistry.comresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions. For the synthesis of the target molecule, this would involve the reaction of phenyl isocyanate with 2-(2-pyrazinylsulfanyl)aniline.
The isocyanate itself can be generated in situ from the corresponding amine using phosgene or a safer equivalent like triphosgene. mdpi.com The reaction of amines with phosgene or its substitutes is a traditional and effective method for creating both symmetrical and unsymmetrical ureas. nih.gov
| Reactants | Reagents | Conditions | Advantages | Disadvantages |
| Amine + Isocyanate | Solvent (e.g., DMF, THF, DCM) | Room Temperature | High yield, simple, no base required. commonorganicchemistry.com | Isocyanates can be moisture-sensitive. |
| Amine + Amine | Phosgene or Triphosgene | Base | Versatile for symmetrical and unsymmetrical ureas. nih.gov | Phosgene is highly toxic. |
| Amide | Phenyliodine diacetate, Ammonia source | - | In situ generation of isocyanate from an amide via Hofmann rearrangement. organic-chemistry.org | Requires a primary amide precursor. |
This table provides a summary of conventional urea bond formation strategies.
Advanced Amidation and Coupling Reactions for Urea Synthesis
Modern organic synthesis has seen the development of numerous advanced methods for urea formation that avoid the use of hazardous reagents like phosgene. These methods often employ catalytic systems and offer broader functional group tolerance.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation. For instance, the palladium-catalyzed amidation of aryl halides and triflates with ureas can be used to construct unsymmetrically substituted ureas. organic-chemistry.org Another approach involves the carbonylation of azides in the presence of amines, catalyzed by palladium on carbon, which produces ureas with nitrogen gas as the only byproduct. organic-chemistry.org
Furthermore, direct amidation of carboxylic acids using urea as a nitrogen source, catalyzed by agents like magnesium nitrate (B79036) or imidazole, presents a more atom-economical route. nih.gov While not directly applicable to the primary retrosynthetic route, these methods highlight the diverse strategies available for constructing urea moieties in complex molecules.
| Method | Catalyst/Reagent | Key Features |
| Palladium-Catalyzed Amidation | Pd catalyst, ligand (e.g., bippyphos) | Couples aryl halides/triflates with ureas. organic-chemistry.org |
| Carbonylation of Azides | Pd/C, CO atmosphere | Forms unsymmetrical ureas from azides and amines. organic-chemistry.org |
| Direct Amidation | Mg(NO3)2 or Imidazole | Uses carboxylic acids and urea as a nitrogen source. nih.gov |
| "On-water" Synthesis | Water as solvent | Facile and sustainable synthesis from (thio)isocyanates and amines. organic-chemistry.org |
This table outlines advanced and alternative methods for urea synthesis.
Introduction of the Pyrazinylsulfanyl Moiety
The formation of the aryl thioether linkage is the second key transformation in the synthesis of this compound. This can be achieved either by reacting a substituted phenyl ring with a pyrazine-based sulfur nucleophile or by functionalizing the pyrazine core with a sulfur-containing phenyl group.
Thiolation/Sulfanylation Reactions on Substituted Phenyl Rings
A common strategy for forming aryl thioethers is the coupling of an aryl halide with a thiol. In the context of this synthesis, this would involve the reaction of a 2-halo-substituted aniline derivative with 2-mercaptopyrazine. Copper-catalyzed coupling reactions are particularly effective for this transformation. For example, CuI-catalyzed coupling of aryl iodides with sulfur powder, followed by reduction, can yield aryl thiols which can then be further reacted. organic-chemistry.org
A metal- and photoredox-free direct arylation of thiols with aryl iodides using a DMF/KOtBu system has also been developed, proceeding via a benzyne (B1209423) intermediate in the absence of an N-heterocyclic carbene (NHC) additive. researchgate.net
| Reactants | Catalyst/Reagent | Reaction Type | Key Features | | --- | --- | --- | | Aryl Iodide + Sulfur Powder | CuI, K2CO3, then NaBH4 | Copper-catalyzed C-S coupling | Good functional group tolerance. organic-chemistry.org | | Aryl Iodide + Thiol | DMF, KOtBu | Metal-free direct arylation | Proceeds via a benzyne intermediate. researchgate.net | | Aryl Halide + Thiolate | Pd(PPh3)4 | Palladium-catalyzed cross-coupling | Useful for symmetrical and unsymmetrical diaryl sulfides. researchgate.net |
This table summarizes methods for the formation of aryl thioethers.
Functionalization of the Pyrazine Core
The pyrazine ring can be functionalized through various transition metal-catalyzed cross-coupling reactions. researchgate.net Chloropyrazine, for example, is an excellent substrate for such reactions. While C-C bond formations like Suzuki and Sonogashira couplings are more common, methodologies for C-S bond formation are also known. researchgate.net
The synthesis of the target molecule would likely involve the reaction of 2-chloropyrazine with 2-aminothiophenol. This nucleophilic aromatic substitution reaction on the electron-deficient pyrazine ring is a feasible route to construct the desired pyrazinylsulfanyl aniline intermediate. The reactivity of the pyrazine core can be influenced by the presence of other substituents. researchgate.net
Optimization of Reaction Conditions and Isolation Procedures
Optimizing the synthesis of this compound focuses on maximizing yield and purity while minimizing reaction time and by-product formation.
Reaction Conditions:
Key parameters for optimization include the choice of solvent, reaction temperature, and stoichiometry of the reactants.
Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF) are commonly used. commonorganicchemistry.com The ideal solvent should completely dissolve the aniline starting material while potentially allowing the urea product to precipitate upon formation, simplifying isolation.
Temperature: The nucleophilic addition of an amine to an isocyanate is typically exothermic and proceeds readily at room temperature (20-25 °C). Gentle heating (e.g., to 40-50 °C) may be employed to ensure the reaction goes to completion, especially if the reactants are sterically hindered or electronically deactivated. However, higher temperatures can sometimes lead to the formation of by-products.
Stoichiometry: The reaction is generally run with equimolar amounts of the aniline and isocyanate. Using a slight excess (e.g., 1.05 to 1.1 equivalents) of the isocyanate can help drive the reaction to completion but may necessitate a more rigorous purification step to remove unreacted isocyanate and its hydrolysis by-products.
The following interactive table illustrates a hypothetical optimization study for the final urea formation step.
| Entry | Solvent | Temperature (°C) | Phenyl Isocyanate (Equivalents) | Time (h) | Yield (%) | Purity (%) |
| 1 | THF | 25 | 1.0 | 4 | 85 | 95 |
| 2 | DCM | 25 | 1.0 | 4 | 82 | 96 |
| 3 | DMF | 25 | 1.0 | 2 | 90 | 92 |
| 4 | THF | 40 | 1.0 | 1 | 91 | 94 |
| 5 | THF | 25 | 1.1 | 2 | 95 | 90 |
Isolation and Purification Procedures:
The isolation of this compound is often straightforward due to its typically low solubility in common organic solvents.
Initial Isolation: If the product precipitates directly from the reaction mixture, it can be collected by vacuum filtration. The collected solid is then washed with a cold solvent (the same as the reaction solvent or a non-solvent like diethyl ether) to remove any soluble impurities.
Work-up: If the product remains in solution, the solvent is typically removed under reduced pressure (rotary evaporation). The resulting crude solid can then be subjected to purification.
Purification: Recrystallization is the most common method for purifying solid diaryl ureas. nih.gov Suitable solvents might include ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals. The purity of the final product is confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Considerations for Scalability and Synthetic Efficiency
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several critical considerations related to process safety, efficiency, and cost-effectiveness.
Considerations for Scalability:
Reagent Selection and Safety: The industrial-scale synthesis of phenyl isocyanate via phosgenation presents significant safety and handling challenges due to the extreme toxicity of phosgene. google.com Alternative, cleaner "phosgene-free" routes, such as the oxidative carbonylation of aniline, are increasingly preferred for large-scale production. researchgate.net Phenyl isocyanate itself is toxic and a lachrymator, requiring closed systems and appropriate personal protective equipment.
Heat Management: While the final urea formation step is moderately exothermic, on a large scale, the heat generated must be effectively managed to prevent temperature spikes that could lead to side reactions or create safety hazards. Jacketed reactors with controlled cooling are essential.
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants is crucial for consistent reaction progress and to avoid localized "hot spots." The precipitation of the product on a large scale can also pose challenges for stirring and heat transfer.
Product Isolation: Handling large volumes of solids requires appropriate industrial-scale filtration and drying equipment (e.g., filter-dryers or centrifuges). The efficiency of washing the filter cake to remove impurities is also a key scale-up parameter.
Synthetic Efficiency:
E-Factor (Environmental Factor): This metric quantifies the amount of waste produced relative to the amount of product. A high E-factor is undesirable. The choice of solvents, reagents, and purification methods significantly impacts the E-factor. For instance, using catalytic rather than stoichiometric reagents in precursor synthesis and minimizing solvent use for reaction and purification will improve the environmental profile of the process.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, process water) used to the mass of the final product. A key goal in green chemistry and process development is to reduce the PMI by selecting efficient reactions and minimizing the use of non-essential materials. Developing a process where the product can be isolated by direct filtration rather than a full aqueous work-up and extraction can significantly lower the PMI.
The table below summarizes key considerations for scaling up this synthesis.
| Parameter | Laboratory Scale | Industrial Scale Consideration |
| Reagents | Phenyl isocyanate from commercial vendor; phosgene-based routes acceptable in fume hood. | Preference for non-phosgene routes for isocyanate synthesis. researchgate.net Closed-system handling for all toxic materials. |
| Solvents | Variety of anhydrous solvents (THF, DCM, DMF) are feasible. | Solvent choice driven by cost, safety (flashpoint), environmental impact, and ease of recovery/recycling. |
| Temperature Control | Simple heating mantle or ice bath. | Jacketed reactor with automated temperature control to manage exotherm. |
| Isolation | Vacuum filtration on a Büchner funnel. | Large-scale filtration units (e.g., Nutsche filter-dryer), centrifugation. Optimization of wash cycles. |
| Efficiency | Focus on chemical yield. | Focus on overall process efficiency (PMI, E-Factor), cycle time, and cost of goods. |
Advanced Spectroscopic and Crystallographic Characterization of N Phenyl N 2 2 Pyrazinylsulfanyl Phenyl Urea
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For a molecule such as N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for the complete assignment of all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
¹H and ¹³C NMR Spectral Assignments
The ¹H NMR spectrum would provide information about the chemical environment, number, and connectivity of the protons. The expected spectrum would show distinct signals for the protons of the phenyl, pyrazinyl, and the substituted phenyl rings, as well as the N-H protons of the urea (B33335) linkage. The chemical shifts (δ) would be influenced by the electron-withdrawing and electron-donating effects of the adjacent functional groups. The coupling constants (J) between adjacent protons would help to establish the substitution patterns on the aromatic rings.
The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms would provide insights into their hybridization and chemical environment. For instance, the carbonyl carbon of the urea group would appear at a characteristic downfield shift.
Table 1: Hypothetical ¹H NMR Spectral Data (Note: This table is a placeholder and requires experimental data for completion.)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
Table 2: Hypothetical ¹³C NMR Spectral Data (Note: This table is a placeholder and requires experimental data for completion.)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations between the N-H protons and the carbons of the adjacent aromatic rings, or between the protons of the pyrazinyl ring and the sulfur-bearing carbon of the phenyl ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational preferences.
Analysis of Diagnostic Functional Group Frequencies
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key diagnostic frequencies would include:
N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹, corresponding to the urea N-H groups.
C=O stretching: A strong absorption band for the urea carbonyl group, expected around 1630-1680 cm⁻¹.
C-N stretching: Vibrations associated with the urea C-N bonds.
Aromatic C-H and C=C stretching: Characteristic bands for the phenyl and pyrazinyl rings.
C-S stretching: A weaker absorption corresponding to the carbon-sulfur bond of the pyrazinylsulfanyl group.
Table 3: Hypothetical Diagnostic Vibrational Frequencies (Note: This table is a placeholder and requires experimental data for completion.)
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | ||
| C=O stretch | ||
| C-N stretch |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
The HRMS analysis of this compound would provide its exact mass, which can be used to confirm its elemental composition with high accuracy.
Upon ionization, the molecule would undergo fragmentation, and the resulting fragment ions would be detected. The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentation pathways could include:
Cleavage of the urea linkage.
Loss of the pyrazinyl group.
Fragmentation of the aromatic rings.
Cleavage of the C-S bond.
By analyzing the masses of the fragment ions, the connectivity of the different structural units can be confirmed, providing further evidence for the proposed structure.
Table 4: Hypothetical HRMS Fragmentation Data (Note: This table is a placeholder and requires experimental data for completion.)
| m/z | Proposed Fragment Ion |
|---|---|
Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure
Without experimental single-crystal X-ray diffraction data, a definitive analysis of the solid-state molecular and crystal structure of this compound is not possible. This technique is fundamental for elucidating the precise three-dimensional arrangement of atoms within the crystal lattice.
Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles
The precise measurement of bond lengths, bond angles, and torsional angles is contingent on the successful growth of a single crystal and its subsequent analysis by X-ray diffraction. As no such study has been found, these structural parameters for this compound remain undetermined.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Chalcogen Bonds)
A detailed analysis of the crystal packing and the various non-covalent interactions that stabilize the crystal structure, such as hydrogen bonding, π-π stacking, and potential chalcogen bonds involving the sulfur atom, also requires single-crystal X-ray diffraction data. In the absence of this information, a discussion of the supramolecular architecture of this compound in the solid state would be purely speculative.
Further research, including the synthesis and crystallographic analysis of this compound, is required to provide the data necessary to populate these sections.
Computational and Theoretical Investigations of N Phenyl N 2 2 Pyrazinylsulfanyl Phenyl Urea
Quantum Chemical Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) Studies for Ground State Geometries and Vibrational Frequencies
Currently, there are no published DFT studies that specifically report the optimized ground state geometry or calculated vibrational frequencies for N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea. Such studies, if conducted, would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to solve the Kohn-Sham equations, providing insights into bond lengths, bond angles, and dihedral angles that define the molecule's most stable three-dimensional structure. Furthermore, frequency calculations would confirm the nature of the stationary point as a true minimum on the potential energy surface and provide theoretical vibrational spectra (IR and Raman) that could be compared with experimental data.
Ab Initio Methods for Higher-Level Electronic Structure Characterization
Similarly, the application of more computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to this compound has not been documented in scientific literature. These higher-level calculations would offer a more precise characterization of the molecule's electronic structure, accounting for electron correlation effects with greater accuracy than standard DFT methods. This would be particularly valuable for understanding its electronic transitions and excited state properties.
Conformational Analysis and Potential Energy Surface Mapping
Identification of Stable Conformers and Rotational Barriers around Flexible Bonds
A detailed conformational analysis of this compound, which would involve mapping its potential energy surface by systematically rotating its flexible single bonds (e.g., C-N, C-S, and C-C bonds), has not been reported. Such an investigation would be crucial for identifying the various low-energy conformers that the molecule can adopt and for quantifying the energy barriers that separate them. This information is fundamental to understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules.
Evaluation of Intramolecular Interactions (e.g., N-H···π, S···π)
The potential for intramolecular interactions, such as hydrogen bonding (e.g., N-H···N or N-H···S) or weaker non-covalent interactions like N-H···π and S···π, to stabilize certain conformations of this compound has not been computationally explored. Techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) would be instrumental in identifying and quantifying these interactions, providing a deeper understanding of the forces that govern the molecule's preferred three-dimensional structure.
Spectroscopic Property Predictions and Validation
Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra are crucial for its structural elucidation and characterization.
Theoretical Prediction of NMR Chemical Shifts for Experimental Comparison
The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, such as Density Functional Theory (DFT), is a powerful tool for confirming the molecular structure of this compound. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted values, when compared with experimental data, can aid in the unambiguous assignment of resonances.
The expected ¹H NMR chemical shifts for this compound would feature distinct signals for the protons of the phenyl, urea (B33335), and pyrazine (B50134) moieties. The N-H protons of the urea group are anticipated to appear as broad singlets in the downfield region, typically between δ 8.0 and 10.0 ppm, with their exact position being sensitive to solvent and concentration. The aromatic protons of the phenyl and substituted phenyl rings would likely resonate in the range of δ 7.0-8.5 ppm, with their multiplicity depending on the substitution pattern and coupling constants. The protons on the pyrazine ring are expected to be in a similar aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effects of the sulfanyl (B85325) linkage.
For the ¹³C NMR spectrum, the carbonyl carbon of the urea group is a key marker, predicted to have a chemical shift in the range of δ 150-160 ppm. The aromatic carbons of the phenyl and pyrazine rings would exhibit signals between δ 110 and 150 ppm. The carbon atom of the pyrazine ring directly attached to the sulfur atom would be particularly influenced by the heteroatom, and its predicted chemical shift would be a crucial point of comparison with experimental data.
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.0 - 7.6 | Phenyl-C | 120 - 140 |
| Substituted Phenyl-H | 7.2 - 8.2 | Substituted Phenyl-C | 115 - 145 |
| Pyrazinyl-H | 8.0 - 8.6 | Pyrazinyl-C | 140 - 155 |
| Urea N-H | 8.5 - 9.5 | Urea C=O | 152 - 158 |
Note: The predicted chemical shifts are estimations based on computational models of similar structures and may vary from experimental values.
Simulated IR and Raman Spectra for Band Assignment
Theoretical simulations of Infrared (IR) and Raman spectra, typically performed using DFT calculations, are instrumental in assigning the vibrational modes of this compound. These simulations provide a set of vibrational frequencies and their corresponding intensities, which can be correlated with the peaks observed in experimental spectra.
The simulated IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching vibration of the urea moiety is predicted to be in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the urea group are expected to appear as one or two bands in the range of 3200-3400 cm⁻¹. The C-N stretching vibrations of the urea and the C-S stretching vibration would likely be found in the fingerprint region, between 1400-1200 cm⁻¹ and 700-600 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations of the phenyl and pyrazine rings would generate a complex pattern of bands in the 1600-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.
The simulated Raman spectrum would complement the IR data. The symmetric stretching vibrations of the aromatic rings are expected to produce strong Raman signals. The C=O stretching vibration, while strong in the IR, may show a weaker signal in the Raman spectrum. Conversely, the C-S stretching vibration is often more prominent in the Raman spectrum.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Urea) | 3350 - 3450 | 3350 - 3450 | Medium |
| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 | Medium-Strong |
| C=O Stretch (Urea) | 1660 - 1690 | 1660 - 1690 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1580 - 1620 | 1580 - 1620 | Strong |
| N-H Bend (Urea) | 1530 - 1570 | 1530 - 1570 | Medium |
| C-N Stretch (Urea) | 1300 - 1400 | 1300 - 1400 | Medium |
| C-S Stretch | 650 - 750 | 650 - 750 | Weak (IR), Medium (Raman) |
Note: These are predicted frequencies and their intensities can vary based on the specific computational method and basis set used.
Molecular Dynamics Simulations for Dynamic Behavior in Different Environments
A key aspect to investigate for this compound is the conformational preference of the urea linkage. N,N'-diaryl ureas can exist in different conformations (e.g., cis-trans, trans-trans) due to rotation around the C-N bonds. nih.govmanchester.ac.uk MD simulations can predict the most stable conformers in a given environment and the energy barriers for interconversion between them. The bulky phenyl and pyrazinylsulfanylphenyl substituents are expected to sterically influence the preferred conformation, likely favoring a more extended trans-trans arrangement to minimize steric hindrance.
MD simulations in different solvents, such as water and dimethyl sulfoxide (B87167) (DMSO), would be particularly insightful. In a polar protic solvent like water, the urea moiety's N-H and C=O groups can form hydrogen bonds with solvent molecules. These interactions would influence the solubility and conformational stability of the compound. In a polar aprotic solvent like DMSO, different hydrogen bonding patterns would emerge, potentially altering the conformational landscape. Analysis of the radial distribution functions from the MD trajectories can quantify the extent and nature of these solute-solvent interactions.
Coordination Chemistry and Ligand Properties of N Phenyl N 2 2 Pyrazinylsulfanyl Phenyl Urea
Identification of Potential Metal Binding Sites (Nitrogen from Urea (B33335)/Pyrazine (B50134), Sulfur from Thioether)
N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea is a multidentate ligand with several potential coordination sites that can interact with metal ions. The primary binding locations include:
Pyrazine Ring : The pyrazine ring contains two nitrogen atoms in a 1,4-arrangement. These nitrogen atoms are potential coordination sites and can allow the ligand to act as a bridge between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. nih.govnih.gov
Thioether Sulfur : The sulfur atom of the thioether group (-S-) is a soft donor site. This makes it a prime candidate for coordinating with soft transition metal ions. The coordination of the thioether sulfur can be confirmed by various spectroscopic techniques. nih.gov
The presence of these multiple and varied donor atoms allows this compound to function as a versatile ligand, potentially acting as a monodentate, bidentate, or bridging ligand. The specific coordination mode adopted will depend on a variety of factors, including the nature of the metal ion, the reaction conditions, and the solvent system employed.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound can be achieved through various established methods, leading to complexes with diverse stoichiometries and geometries.
The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Common strategies include:
Direct Reaction : A straightforward approach involves mixing a solution of the ligand with a solution of the metal salt, often with gentle heating to facilitate the reaction. researchgate.net The choice of solvent is crucial and can influence the final structure of the complex.
In situ Synthesis : In some cases, the ligand itself can be formed in the presence of the metal ion, leading directly to the metal complex.
The stoichiometry of the resulting complexes, represented by the metal-to-ligand ratio, can vary. Common stoichiometries for related urea and thiourea-based ligands include 1:1 (ML), 1:2 (ML₂), and 2:1 (M₂L). researchgate.net The specific stoichiometry is influenced by the coordination preferences of the metal ion and the steric bulk of the ligand. For instance, smaller metal ions might favor a 1:2 stoichiometry, while larger metal ions or the presence of bulky substituents on the ligand might lead to a 1:1 ratio.
A comprehensive suite of spectroscopic and structural techniques is employed to fully characterize the resulting metal complexes:
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Changes in the vibrational frequencies of the C=O and N-H bonds in the urea moiety, as well as the C-S bond of the thioether group upon complexation, provide direct evidence of metal-ligand bonding. mdpi.com For instance, a shift in the C=O stretching frequency can indicate coordination through the urea oxygen.
UV-Visible (UV-Vis) Spectroscopy : Electronic absorption spectra provide information about the electronic transitions within the complex, which are indicative of the coordination geometry around the metal ion. The appearance of new absorption bands or shifts in the bands of the free ligand upon complexation can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help identify the binding sites.
Electron Paramagnetic Resonance (EPR) Spectroscopy : For complexes with unpaired electrons (paramagnetic complexes), EPR spectroscopy provides valuable information about the electronic structure and the environment of the metal ion.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Identification of ligand coordination sites through shifts in vibrational frequencies (e.g., C=O, N-H, C-S). |
| UV-Visible (UV-Vis) Spectroscopy | Determination of coordination geometry and electronic properties from d-d and charge transfer transitions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the solution-state structure and ligand binding sites. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Characterization of the electronic structure of paramagnetic metal complexes. |
| Single-Crystal X-ray Diffraction | Precise determination of the solid-state structure, including bond lengths, angles, and coordination geometry. |
Investigation of Metal-Ligand Bonding Modes and Coordination Geometries
The versatile nature of this compound allows for a variety of metal-ligand bonding modes and coordination geometries. Based on studies of analogous ligands, several possibilities can be envisioned:
Monodentate Coordination : The ligand could coordinate to a metal center through a single donor atom, such as the thioether sulfur or the urea oxygen.
Bidentate Chelation : The ligand can form a stable chelate ring by coordinating through two donor atoms. Possible bidentate coordination modes include (N,S) chelation involving a urea nitrogen and the thioether sulfur, or (N,N) chelation involving the two nitrogen atoms of the pyrazine ring.
Bridging Coordination : The pyrazine moiety can bridge two metal centers, leading to the formation of dinuclear or polynuclear structures. nih.gov
The resulting coordination geometries around the metal center are dictated by the coordination number and the electronic configuration of the metal ion. Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral. researchgate.netias.ac.in For instance, a four-coordinate complex could adopt a tetrahedral or square planar geometry, while a six-coordinate complex would likely be octahedral.
Electronic and Magnetic Properties of Derived Metal Complexes
The electronic and magnetic properties of metal complexes derived from this compound are intrinsically linked to the nature of the metal ion and the coordination environment.
The electronic properties, as probed by UV-Vis spectroscopy, are determined by the energy levels of the metal d-orbitals and the ligand orbitals. The interaction between the metal and the ligand can give rise to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the electronic spectrum. The energies of these transitions are sensitive to the nature of both the metal and the ligand.
The magnetic properties of the complexes depend on the number of unpaired electrons on the metal ion. Complexes with unpaired electrons will be paramagnetic, while those with no unpaired electrons will be diamagnetic. Magnetic susceptibility measurements can be used to determine the effective magnetic moment of a complex, which provides insight into the spin state of the metal ion and the coordination geometry. For example, a high-spin octahedral Ni(II) complex would be expected to have a different magnetic moment than a square planar Ni(II) complex.
Potential Applications of Metal-Complexed this compound as Catalysts or Materials Precursors
The unique structural and electronic features of metal complexes of this compound suggest their potential for a range of applications, particularly in catalysis and materials science.
Catalysis : Transition metal complexes are widely used as catalysts in a variety of organic transformations. The presence of both hard and soft donor atoms in this compound could allow for the stabilization of different metal oxidation states, which is often a key requirement for catalytic activity. For instance, palladium complexes of urea-functionalized phosphine ligands have been successfully employed in cross-coupling reactions. nih.govdigitellinc.com Similarly, complexes of this ligand could potentially catalyze reactions such as oxidations, reductions, or carbon-carbon bond-forming reactions.
Materials Precursors : Coordination polymers and metal-organic frameworks (MOFs) constructed from bridging ligands like pyrazine have attracted considerable attention for their applications in gas storage, separation, and sensing. nih.govacs.org The ability of the pyrazine moiety in this compound to bridge metal centers could be exploited to synthesize novel coordination polymers with interesting topologies and properties. Furthermore, metal-hydrazine complexes have been investigated as precursors for the synthesis of oxide materials. ias.ac.in The thermal decomposition of metal complexes of this ligand could provide a route to novel mixed-metal oxides or sulfides with potential applications in electronics or catalysis.
Supramolecular Chemistry and Self Assembly of N Phenyl N 2 2 Pyrazinylsulfanyl Phenyl Urea
Role of the Urea (B33335) Moiety in Directing Hydrogen Bonding Interactions
The urea functional group is a powerful and highly directional motif in supramolecular chemistry due to its ability to form robust and predictable hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for the formation of strong, self-complementary hydrogen bonds, often leading to one-dimensional tapes or chains.
In the case of N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea, the urea moiety is expected to be the primary driver of self-assembly through hydrogen bonding. The N-H protons can engage in intermolecular hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of a characteristic α-tape motif. This linear aggregation is a common feature in diaryl ureas and is a foundational element in the construction of more complex supramolecular architectures. The strength and directionality of these urea-urea hydrogen bonds provide a high degree of predictability in the resulting solid-state structures.
Design and Fabrication of Supramolecular Architectures (e.g., Crystalline Networks, Gels, Fibers)
The hierarchical assembly of this compound, driven by a combination of urea-urea hydrogen bonding and aromatic stacking, could potentially lead to the formation of various supramolecular architectures. The strong, one-dimensional growth facilitated by the urea tapes can result in the formation of fibrous structures. Under appropriate conditions, such as slow evaporation from a suitable solvent, these fibers could further organize into crystalline networks.
Furthermore, the formation of an extended, entangled network of these fibers can lead to the gelation of organic solvents. The ability of a molecule to act as a low-molecular-weight gelator is dependent on its capacity to self-assemble into a three-dimensional network that immobilizes the solvent. The combination of strong, persistent hydrogen bonding and reinforcing π-π interactions in this compound makes it a promising candidate for forming such supramolecular gels. The specific properties of the resulting gels or crystalline materials would be highly dependent on factors such as solvent polarity, temperature, and concentration.
Host-Guest Chemistry and Molecular Recognition Capabilities
The structure of this compound, with its combination of hydrogen bonding sites, aromatic surfaces, and a potentially flexible thioether linkage, suggests a capacity for molecular recognition and host-guest chemistry. The cleft created by the spatial arrangement of the phenyl and pyrazine (B50134) rings could serve as a binding site for small aromatic guest molecules through π-π stacking interactions.
Co-crystallization Studies with Complementary Molecules
Co-crystallization is a powerful technique in crystal engineering to create novel solid-state materials with tailored properties. Given the strong hydrogen bonding capabilities of the urea moiety, this compound is an excellent candidate for co-crystallization with molecules that possess complementary hydrogen bonding functionalities.
Structure Property Relationships and Rational Design of Derivatives
Systematic Chemical Modifications of the N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea Scaffold
The terminal phenyl ring is a prime target for modification. The introduction of substituents at various positions (ortho, meta, para) can profoundly influence the electronic properties of the entire molecule. This is due to the transmission of electronic effects through the urea (B33335) linkage. The nature of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), is critical.
Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the phenyl ring and, by extension, on the adjacent nitrogen of the urea group. This can affect the hydrogen-bonding capability of the urea moiety. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), decrease the electron density. These electronic perturbations can alter the molecule's acidity, basicity, and potential for intermolecular interactions. Studies on substituted phenyl benzoates have shown that the electronic effects of remote substituents can systematically modify the sensitivity of nearby functional groups. nih.gov For instance, the conformational energy of an aryl group can be influenced by remote substituents, with EWGs decreasing it and EDGs increasing it, often in a manner that correlates with Hammett substituent parameters. science.gov
The following table summarizes the electronic effects of common substituents on a phenyl ring.
| Substituent | Formula | Position | Hammett Constant (σp) | Effect |
| Methoxy | -OCH₃ | para | -0.27 | Electron-donating |
| Methyl | -CH₃ | para | -0.17 | Electron-donating |
| Chloro | -Cl | para | 0.23 | Electron-withdrawing |
| Cyano | -CN | para | 0.66 | Electron-withdrawing |
| Nitro | -NO₂ | para | 0.78 | Electron-withdrawing |
The pyrazine (B50134) ring is another key component for chemical modification. Pyrazine itself is a weaker base than pyridine (B92270) due to the inductive effect of the second nitrogen atom. nih.gov Its electronic character and reactivity can be altered by introducing various functional groups. For example, the addition of electron-donating or electron-withdrawing substituents to the pyrazine ring can modulate its basicity and its ability to participate in intermolecular interactions such as hydrogen bonding or π-stacking.
The following table compares the properties of thioether and its related linkages.
| Linkage | Formula | Typical Bond Angle | Polarity | Hydrogen Bond Acceptor? |
| Thioether | -S- | ~100° | Low | Weak |
| Ether | -O- | ~110° | Moderate | Yes |
| Sulfoxide (B87167) | -SO- | ~106° | High | Strong |
| Sulfone | -SO₂- | ~105° | High | Strong |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design
While QSAR is most commonly associated with predicting biological activity, the underlying principles can be applied to predict chemical and physical properties in what is known as Quantitative Structure-Property Relationship (QSPR) modeling. mdpi.com For a series of this compound derivatives, QSPR models could be developed to predict various material and chemical properties without the need for synthesis and experimental testing of every analogue.
A QSPR model is a mathematical equation that correlates a set of molecular descriptors with a specific property. mdpi.com To develop such a model for the this compound scaffold, one would first synthesize a training set of diverse derivatives with variations in all three key areas: the phenyl ring, the pyrazine moiety, and the thioether linkage. The chemical or material property of interest (e.g., solubility in a specific solvent, melting point, or a specific spectroscopic property) would be measured for each compound in the training set.
Next, a wide range of molecular descriptors would be calculated for each molecule. These descriptors can be classified into several categories:
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Spatial (or steric) descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, and surface area.
Hydrophobicity descriptors: These quantify the molecule's lipophilicity, with the most common being the logarithm of the octanol-water partition coefficient (logP).
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest), would then be used to find the best correlation between the calculated descriptors and the measured property. nih.gov The resulting QSPR equation could then be used to predict the property for new, unsynthesized derivatives, allowing for the in-silico screening of large numbers of potential compounds to identify those with the most desirable properties. For phenylurea herbicides, it has been shown that spatial, electronic, and hydrophobicity descriptors are key in affecting their properties. nih.gov
Rational Design Principles for Tuning Specific Material or Chemical Properties
Based on the structure-property relationships discussed, a set of rational design principles can be established for tuning the properties of this compound derivatives.
To enhance solubility in polar solvents: One could introduce polar functional groups, such as hydroxyl (-OH) or amino (-NH₂), onto the pyrazine or phenyl rings. Additionally, oxidizing the thioether linkage to a sulfoxide or sulfone would significantly increase the polarity of the molecule. nih.gov
To modify electronic properties for materials applications: For applications in organic electronics, the HOMO and LUMO energy levels are critical. These can be tuned by introducing strong electron-donating or electron-withdrawing substituents on the aromatic rings. For example, a nitro group on the phenyl ring would lower the energy of the LUMO, potentially making the material a better electron acceptor.
To increase thermal stability: Introducing substituents that increase intermolecular forces, such as those that promote strong hydrogen bonding or π-π stacking, can lead to higher melting points and greater thermal stability. The rigidity of the molecular scaffold can also play a role; for example, replacing the flexible thioether with a more rigid linker could enhance thermal stability.
By applying these principles, it is possible to rationally design and synthesize new derivatives of this compound with specific, predetermined chemical and material properties for a wide range of applications.
Future Research Directions and Potential Academic Applications
N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea as a Versatile Scaffold for New Organic Synthesis Methodologies
The this compound molecule presents a robust and versatile scaffold that can be exploited for the development of new organic synthesis methodologies. The presence of multiple reactive sites—including the urea (B33335) nitrogens, the aromatic rings, and the sulfur atom—offers a rich platform for a variety of chemical transformations.
Future research could focus on leveraging this scaffold for the synthesis of diverse libraries of compounds. For instance, the urea moiety is a common pharmacophore in medicinal chemistry, and derivatives of this compound could be synthesized to explore new therapeutic agents. The pyrazine (B50134) ring, a key component of many biologically active molecules, can be further functionalized, and the sulfide (B99878) linkage offers possibilities for oxidation or other transformations to modulate the electronic and steric properties of the molecule.
The development of novel synthetic routes utilizing this compound as a starting material could lead to more efficient and atom-economical processes. For example, catalytic cross-coupling reactions could be employed to modify the phenyl and pyrazinyl rings, leading to a wide array of substituted derivatives with potentially interesting properties. The urea functionality itself can participate in various reactions, including cyclizations and condensations, to generate more complex heterocyclic systems.
Table 1: Potential Synthetic Transformations of the this compound Scaffold
| Reaction Type | Potential Site of Modification | Potential Outcome |
| Cross-Coupling Reactions | Phenyl and Pyrazinyl Rings | Introduction of new functional groups (e.g., alkyl, aryl, cyano) |
| N-H Functionalization | Urea Nitrogens | Synthesis of N-substituted derivatives with altered solubility and biological activity |
| Sulfur Oxidation | Pyrazinylsulfanyl Moiety | Formation of sulfoxides and sulfones, modulating electronic properties |
| Cyclization Reactions | Urea and adjacent groups | Construction of novel heterocyclic ring systems |
Exploration in Advanced Materials Science (e.g., stimuli-responsive materials, molecular machines)
The field of advanced materials science offers exciting prospects for the application of this compound and its derivatives. The inherent properties of its constituent parts suggest potential for the creation of "smart" materials that respond to external stimuli.
Stimuli-Responsive Materials: The pyrazine moiety, with its nitrogen atoms, can act as a pH-sensitive component. Protonation or deprotonation of the pyrazine ring could lead to changes in the molecule's conformation, solubility, or electronic properties. This could be harnessed to create materials that respond to changes in acidity. Furthermore, the urea group is known to form strong hydrogen bonds, which can be disrupted by temperature or solvent changes. Polymers or gels incorporating this urea derivative could therefore exhibit thermo- or solvato-responsive behavior. nih.govrsc.orgnih.govresearchgate.netsemanticscholar.org
Molecular Machines: The concept of molecular machines, which are single molecules or small assemblies of molecules that can perform machine-like movements in response to a stimulus, is a frontier in chemistry. nih.govnih.gov The structure of this compound, with its flexible urea linkage and potential for conformational changes in the pyrazinyl and phenyl groups, could serve as a component in the design of such machines. For example, light-induced isomerization of a photosensitive group attached to the scaffold could trigger a rotational or translational motion.
Future work in this area would involve the synthesis of polymers or supramolecular assemblies incorporating the this compound unit and the detailed investigation of their responses to various stimuli using techniques such as spectroscopy, microscopy, and rheology.
Role as a Chemical Probe for Fundamental Studies of Molecular Interactions
Understanding non-covalent interactions is fundamental to many areas of chemistry and biology. The this compound molecule possesses several features that make it an excellent candidate for use as a chemical probe to study these interactions.
The urea group is a strong hydrogen bond donor and acceptor, allowing it to participate in well-defined hydrogen bonding networks. The aromatic rings can engage in π-π stacking and cation-π interactions. The sulfur atom can also participate in various non-covalent interactions. By systematically modifying the structure of the molecule and studying its binding to various receptors or in different solvent environments, researchers can gain valuable insights into the nature and strength of these interactions.
For instance, derivatives with fluorescent tags could be synthesized to act as probes for specific biological targets, where a change in fluorescence upon binding would report on the interaction. Nuclear Magnetic Resonance (NMR) spectroscopy studies of the compound in different environments could also provide detailed information about its conformational preferences and intermolecular associations.
Table 2: Potential Molecular Interactions to be Probed by this compound
| Interaction Type | Probing Moiety | Potential Application |
| Hydrogen Bonding | Urea Group | Studying protein-ligand interactions, self-assembly |
| π-π Stacking | Phenyl and Pyrazinyl Rings | Investigating DNA/RNA binding, crystal engineering |
| Cation-π Interactions | Aromatic Rings | Probing interactions with metal ions or cationic species |
| Sulfur-based Interactions | Pyrazinylsulfanyl Moiety | Understanding the role of sulfur in molecular recognition |
Theoretical Prediction of Novel Reactivities and Transformations
Computational chemistry provides powerful tools to predict the behavior of molecules and to guide experimental work. Theoretical studies on this compound could uncover novel reactivities and transformations that have not yet been explored experimentally.
Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. nih.govresearchgate.netnih.gov This information can help to predict the most likely sites for electrophilic and nucleophilic attack, and to estimate the molecule's reactivity. nih.govnih.gov Molecular dynamics simulations can be employed to study the conformational landscape of the molecule and its interactions with solvent molecules or other species.
These theoretical predictions could inspire new synthetic strategies. For example, calculations might suggest that a particular derivative would be a good precursor for a novel pericyclic reaction or a rearrangement. Furthermore, computational screening of virtual libraries of derivatives could help to identify candidates with desired electronic or photophysical properties for applications in materials science or as chemical probes. The synergy between theoretical predictions and experimental validation will be crucial for unlocking the full potential of this versatile compound.
Q & A
Q. What synthetic strategies are employed to prepare N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea, and how do structural modifications influence its bioactivity?
The compound is synthesized through nucleophilic substitution reactions, where the pyrazinylsulfanyl group is introduced via coupling of 2-mercaptopyrazine with halogenated phenyl intermediates. Structural modifications, such as the introduction of electron-withdrawing groups (e.g., sulfanyl) or heterocyclic systems (e.g., pyrazine), enhance binding affinity to kinase domains or microtubule-associated targets . Key synthetic steps include urea bond formation via carbodiimide-mediated coupling and purification using column chromatography with ethyl acetate/hexane gradients.
Q. What are the primary biological targets of this compound, and how is selectivity against off-target proteins validated?
The compound targets Type III receptor tyrosine kinases (RTKs) such as KIT and PDGFRβ, validated via kinase inhibition assays (IC₅₀ values < 100 nM) and competitive binding studies using [³H]-labeled ATP . Selectivity is confirmed by profiling against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using recombinant enzyme assays. Computational docking (e.g., AutoDock Vina) predicts interactions with the hinge region of kinase ATP-binding pockets, supported by mutagenesis studies (e.g., K642E mutation in KIT reduces inhibition by 90%) .
Q. How do physicochemical properties (e.g., logP, hydrogen bonding) correlate with cellular uptake and cytotoxicity?
The compound's logP of 5.3 (calculated) suggests moderate lipophilicity, enabling passive diffusion across cell membranes. Hydrogen bond donors (2) and acceptors (6) enhance solubility in polar solvents like DMSO, critical for in vitro assays. Cytotoxicity in A549 lung cancer cells (IC₅₀ = 0.8 μM) correlates with these properties, validated via MTT assays under serum-free conditions to avoid protein binding artifacts .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported mechanisms of action (e.g., kinase inhibition vs. microtubule disruption)?
Conflicting mechanisms are addressed via orthogonal assays:
- Kinase inhibition : Use of phospho-specific antibodies (e.g., p-PDGFRβ Tyr751) in Western blotting .
- Microtubule disruption : Immunofluorescence staining of α-tubulin in HeLa cells post-treatment (24 hr exposure) . Discrepancies may arise from cell-type-specific expression of targets or metabolite generation (e.g., sulfoxide derivatives detected via LC-MS).
Q. How can structure-activity relationship (SAR) studies optimize potency while minimizing toxicity?
SAR optimization involves:
- Pyrazine ring substitution : Introducing methyl groups at the 3-position improves metabolic stability (t₁/₂ > 6 hr in microsomal assays) .
- Urea linker replacement : Replacing urea with thiourea reduces hepatotoxicity (ALT levels < 50 U/L in murine models) . Parallel artificial membrane permeability assays (PAMPA) and Ames tests prioritize analogs with balanced permeability and genotoxicity profiles.
Q. What experimental models validate in vivo efficacy, and how are pharmacokinetic (PK) challenges addressed?
- Xenograft models : NCI-H460 lung tumors in nude mice (50 mg/kg oral dosing, 3×/week) show 60% tumor growth inhibition vs. controls .
- PK optimization : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) increases bioavailability (AUC₀–24 = 1,200 ng·hr/mL) . Metabolite identification via LC-HRMS identifies labile sites (e.g., sulfanyl oxidation) for further stabilization.
Q. How does this compound compare to structurally related urea derivatives (e.g., forchlorfenuron, TDZ) in terms of mechanism and applications?
Unlike cytokinin-like urea derivatives (e.g., TDZ), this compound lacks plant growth-regulating activity but exhibits superior kinase selectivity. Comparative transcriptomics (RNA-seq) in cancer cells reveals distinct gene expression profiles: upregulation of pro-apoptotic BAX (3-fold) and downregulation of BCL-2 (0.5-fold) vs. TDZ-treated cells .
Data Contradiction Analysis
Q. Why do some studies report nanomolar activity in vitro but limited efficacy in vivo?
Discrepancies arise from:
- Plasma protein binding : >95% binding to albumin reduces free drug concentration (measured via equilibrium dialysis) .
- Rapid clearance : High CYP3A4-mediated metabolism (CL = 30 mL/min/kg in rats) necessitates prodrug strategies or formulation with liposomal carriers .
Methodological Recommendations
- Target engagement : Use cellular thermal shift assays (CETSA) to confirm direct target binding .
- Metabolite profiling : Employ high-resolution mass spectrometry (HRMS) with isotopic labeling .
- Resistance studies : Generate resistant cell lines via gradual dose escalation and perform whole-exome sequencing to identify mutations (e.g., T670I in KIT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
